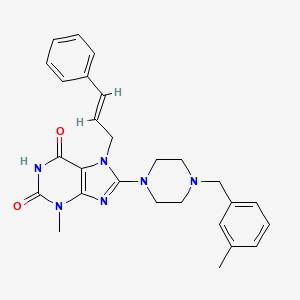

4-(4-Methyl-2,6-dinitroanilino)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

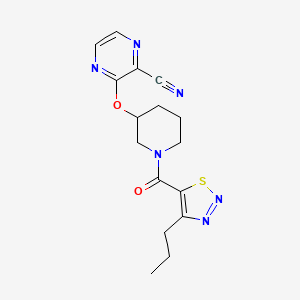

4-(4-Methyl-2,6-dinitroanilino)butanoic acid is a chemical compound with the CAS Number: 866156-00-5 . It has a molecular weight of 283.24 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 33 bonds; 20 non-H bonds, 11 multiple bonds, 7 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amine, 2 aromatic nitro groups, and 1 hydroxyl group .Physical And Chemical Properties Analysis

The compound is solid in its physical form . The InChI Code of the compound is 1S/C11H13N3O6/c1-7-5-8 (13 (17)18)11 (9 (6-7)14 (19)20)12-4-2-3-10 (15)16/h5-6,12H,2-4H2,1H3, (H,15,16) .Scientific Research Applications

Optical Gating of Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid has demonstrated its potential in the optical gating of nanofluidic devices based on synthetic ion channels. This application is particularly significant in the development of light-induced controlled release systems, sensing, and information processing technologies. The process involves the use of photolabile hydrophobic molecules that, upon irradiation, generate hydrophilic groups, facilitating the permselective transport of ionic species through synthetic channels. This innovative approach opens new pathways for integrating nanostructures into multifunctional devices, potentially revolutionizing various fields including drug delivery systems and nanotechnology-based sensors (Ali et al., 2012).

Molecular Docking and Vibrational Studies

4-[(2, 6-dichlorophenyl) amino] 2-methylidene 4-oxobutanoic acid and its derivatives have been subjected to comprehensive molecular docking and vibrational studies. These investigations have provided valuable insights into the structural and electronic properties of these compounds, revealing their potential in inhibiting Placenta growth factor (PIGF-1), suggesting significant pharmacological applications. The study of these butanoic acid derivatives contributes to a deeper understanding of their biological activities and offers a foundation for further research into their therapeutic potential (Vanasundari et al., 2018).

Fermentation Processes and Biotechnology

The research on butanol production by Clostridia highlights the biotechnological significance of butanoic acid derivatives. Butanol, an important chemical with applications as a fuel and industrial solvent, can be biologically produced through fermentation processes. This research not only emphasizes the role of butanoic acid derivatives in fermentation but also discusses strategies for strain improvement and the challenges in making fermentative butanol production a viable industrial process. This area of research is crucial for the development of sustainable and renewable chemical production methods (Lee et al., 2008).

Spectroscopic and Thermodynamic Modeling

The solubility and thermodynamic behavior of nitroanilino compounds, closely related to 4-(4-Methyl-2,6-dinitroanilino)butanoic acid, have been extensively studied. These investigations provide critical data for understanding the solubility trends of such compounds in various organic solvents, which is essential for their purification and application in different fields. Theoretical models like the modified Apelblat equation and the Wilson model have been applied to describe the solubility behaviors, offering insights into the solution processes and interactions at the molecular level. This research has implications for the design and optimization of processes involving these compounds in pharmaceuticals and chemical synthesis (Xu et al., 2016).

Safety and Hazards

Properties

IUPAC Name |

4-(4-methyl-2,6-dinitroanilino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O6/c1-7-5-8(13(17)18)11(9(6-7)14(19)20)12-4-2-3-10(15)16/h5-6,12H,2-4H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEBSNUAMSJFCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])NCCCC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2838252.png)

![N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2838255.png)

![N-(5-fluoro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2838257.png)

![3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine](/img/structure/B2838260.png)

![(2Z)-2-[(4-tert-butylphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2838262.png)

![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol](/img/structure/B2838267.png)

![N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2838268.png)